Cubebene

Descripción

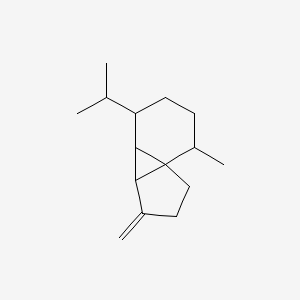

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

10-methyl-4-methylidene-7-propan-2-yltricyclo[4.4.0.01,5]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-9(2)12-6-5-11(4)15-8-7-10(3)13(15)14(12)15/h9,11-14H,3,5-8H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRZGYRCMPZNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C13C2C(=C)CC3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864434 | |

| Record name | 7-Methyl-3-methylidene-4-(propan-2-yl)octahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phytochemistry and Natural Occurrence of Cubebene

Documented Plant Sources and Distribution

Piper cubeba (Cubeb Berries)

Piper cubeba, commonly known as cubeb or tailed pepper, is the most well-known source of cubebene, from which the compound derives its name. This perennial plant is primarily cultivated for its fruit and essential oil on the islands of Java and Sumatra in Indonesia. sld.cu The berries of P. cubeba yield a volatile essential oil upon distillation that is rich in both α- and β-cubebene. sld.cubozok.edu.tr

Detailed phytochemical analyses have quantified the presence of these isomers in different preparations from cubeb berries. One study identified β-cubebene as a major component of the essential oil, constituting 18.3% of the total volume, with α-cubebene also present at 4.1%. nih.gov In the oleoresin extracted from the berries, β-cubebene was found to be a significant constituent, accounting for 12.3%. nih.gov

| Plant Part | Preparation | Compound | Percentage (%) |

| Berries | Essential Oil | β-Cubebene | 18.3 |

| Berries | Essential Oil | α-Cubebene | 4.1 |

| Berries | Oleoresin | β-Cubebene | 12.3 |

Cinnamomum osmophloeum (Indigenous Cinnamon)

Cinnamomum osmophloeum, also called indigenous cinnamon or pseudocinnamomum, is an evergreen tree native to the broad-leaved hardwood forests of Taiwan. nih.govnih.gov The essential oil from the leaves of this plant is known for its chemical diversity, leading to the classification of different chemotypes based on the dominant compounds.

In a comprehensive study of 92 leaf essential oil samples from various natural populations in Taiwan, researchers identified a specific β-cubebene chemotype. nih.gov In two of the plants studied, β-cubebene was the most abundant volatile compound, representing 59.4% and 78.7% of the total essential oil composition, respectively. nih.gov

| Plant Part | Chemotype | Compound | Percentage (%) |

| Leaves | β-Cubebene Type | β-Cubebene | 59.4 - 78.7 |

Melissa officinalis subsp. officinalis (Lemon Balm)

Melissa officinalis subsp. officinalis, commonly known as lemon balm, is an herb in the mint family Lamiaceae. While often characterized by the presence of citronellal and citral, which impart a lemon-like aroma, certain analyses have revealed significant quantities of this compound.

One gas chromatography-mass spectrometry (GC-MS) analysis of lemon balm essential oil (MOEO) identified β-cubebene as the most abundant constituent, comprising 27.66% of the oil. lmaleidykla.ltresearchgate.net This finding is noteworthy as scientific data often report β-cubebene in lower amounts in this subspecies. lmaleidykla.ltresearchgate.net For comparison, a higher concentration of β-cubebene (39%) has been recorded in the related subspecies, Melissa officinalis subsp. altissima. lmaleidykla.lt

| Plant Part | Preparation | Compound | Percentage (%) |

| Aerial Parts | Essential Oil | β-Cubebene | 27.66 |

Scutia buxifolia (Coronilha)

Scutia buxifolia, known as "Coronilha," is a plant species found predominantly in South America, with a notable distribution in the forests and mountains of southern Brazil. innovhub-ssi.it The plant contains a variety of biologically active compounds, including terpenes. innovhub-ssi.it

Analysis of the essential oil extracted from the leaves of S. buxifolia has confirmed the presence of this compound isomers. One detailed study identified β-cubebene as the second most abundant component in the leaf oil, accounting for 11.26% of the total composition. A separate study on the essential oil from a Vietnamese specimen also identified α-cubebene, although at a lower concentration of 0.3%. lmaleidykla.lt

| Plant Part | Preparation | Compound | Percentage (%) |

| Leaves | Essential Oil | β-Cubebene | 11.26 |

| Leaves | Essential Oil | α-Cubebene | 0.3 |

Ziziphora tenuior

Ziziphora tenuior is an aromatic plant belonging to the Lamiaceae family, used in traditional practices in regions like Iran and Turkey. Extensive phytochemical investigations of the essential oil of Z. tenuior have been conducted to determine its chemical profile.

These analyses consistently identify pulegone as the principal component, with concentrations often ranging from 37% to over 85% depending on the ecotype and geographical origin. researchgate.net Other significant compounds reported include limonene, menthone, and β-caryophyllene. researchgate.net However, in the reviewed literature detailing the chemical composition of Z. tenuior essential oil, this compound has not been identified as a constituent. bozok.edu.trnih.govresearchgate.netresearchgate.net

Magnolia grandiflora (Southern Magnolia)

Magnolia grandiflora, the Southern Magnolia, is an iconic evergreen tree native to the southeastern United States. Its large, fragrant flowers are a source of complex volatile compounds.

Studies on the floral volatiles of M. grandiflora have identified the presence of α-cubebene as one of the many sesquiterpenoids contributing to the flower's scent profile. While sesquiterpenes have been noted as the most abundant class of compounds in the headspace analysis of the leaves (39%), specific quantitative data for the percentage of α-cubebene in the essential oil or floral emissions were not detailed in the reviewed scientific literature.

Factors Influencing this compound Composition in Natural Extracts

The chemical composition of essential oils, including the concentration of specific compounds like this compound, is not static. It is influenced by a variety of factors, with genetic predisposition playing a crucial role.

Intra-species variation, where individuals of the same species exhibit different chemical profiles, is a well-documented phenomenon that significantly affects the presence and abundance of this compound. This variation is often attributed to the existence of different genetic chemotypes within a species. A chemotype is a chemically distinct entity within a species that produces a different group of secondary metabolites.

A clear example of this is seen in Hungarian thyme (Thymus pannonicus). Studies of various populations of this plant have revealed the existence of multiple chemotypes, each characterized by a unique dominant compound in its essential oil nih.govebi.ac.uk. While some chemotypes are rich in thymol or other monoterpenes, others are distinguished by high concentrations of sesquiterpenes, including α-cubebene nih.govebi.ac.uk. For instance, one chemotype of T. pannonicus was found to contain 13.9% α-cubebene, while another contained 15.7% nih.govebi.ac.uk. This demonstrates that the genetic makeup of an individual plant is a primary determinant of its essential oil composition. Similarly, research on other Thymus species has confirmed a high level of essential oil diversity, with some populations being classified into β-cubebene chemotypes mdpi.com. This genetic variation is considered an adaptive mechanism to different environmental conditions nih.gov.

The concept of intra-specific variation extends to other species as well. For example, genetic diversity in Scots pine has been linked to variations in the chemical composition of its terpenes, which in turn influences the surrounding ecosystem nih.gov. This highlights that the production of specific compounds like this compound is under strong genetic control, leading to significant chemical diversity within a single plant species.

Geographic Distribution and Environmental Factors

The primary natural source of this compound is Piper cubeba, a perennial climbing vine native to Indonesia, particularly the islands of Java and Sumatra. nih.gov Its cultivation has spread to other tropical regions in Asia and Africa. The chemical profile of the essential oil, including the concentration of this compound, can be influenced by geographical and environmental factors. mdpi.com

The synthesis and accumulation of plant secondary metabolites like sesquiterpenes are known to be affected by various abiotic and biotic stresses. These environmental factors include:

Light: Both the quality and quantity of light, including UV radiation, can alter the production of terpenoids. nih.gov

Temperature: Temperature is a critical regulator of the emission of sesquiterpenes from ecosystems. nih.gov

Water Availability: Drought stress can lead to changes in the content and composition of essential oils in plants. mdpi.com

While it is well-established that these factors influence the phytochemical profile of plants, specific research detailing the direct correlation between these environmental stressors and the precise yield of this compound in Piper cubeba is limited. The variation in essential oil composition from plants grown in different geographical locations is likely a result of the interplay of these environmental variables. mdpi.com

Influence of Plant Tissue Culture on Metabolite Profiles

Plant tissue culture represents a promising biotechnological approach for the controlled production of valuable secondary metabolites, independent of geographical and environmental constraints. Techniques such as cell suspension cultures and hairy root cultures can be optimized to enhance the yield of specific compounds like sesquiterpenes.

The production of sesquiterpenoids in plant cell cultures can be significantly increased through the application of "elicitors." Elicitors are compounds that trigger a defense response in the plant cells, often leading to a substantial increase in the synthesis of secondary metabolites. Fungal extracts are commonly used as elicitors to stimulate the production of sesquiterpene phytoalexins in cell cultures.

While the principles of using plant tissue culture to produce terpenoids are well-established, specific studies documenting the successful production of this compound in Piper cubeba cell or organ cultures are not widely available in current scientific literature. However, the existing research on other plant species suggests that this technology holds significant potential for producing this compound under controlled laboratory conditions.

Co-occurrence and Synergistic Interactions with Other Phytochemical Classes

In its natural plant sources, this compound does not exist in isolation. It is part of a complex mixture of phytochemicals that vary depending on the plant and the type of extract. In the essential oil of Piper cubeba, this compound co-occurs with a variety of other terpenoids and phenylpropanoids.

Key co-occurring compounds in P. cubeba extracts include:

Other Sesquiterpenes: Copaene, caryophyllene (B1175711), and cubebol (B1253545). nih.gov

Monoterpenes: Sabinene and α-thujene.

Phenylpropanoids: Eugenol and methyl eugenol are found in high concentrations in the essential oil. nih.gov

Lignans: The berries are a rich source of lignans, most notably cubebin and hinokinin. doaj.org

Flavonoids and Phenolic Acids: Various extracts contain compounds like rutin, catechin, gallic acid, and caffeic acid. mdpi.com

The concept of synergy, where the combined biological effect of multiple compounds is greater than the sum of their individual effects, is of significant interest in phytochemistry. The anti-inflammatory and antimicrobial properties of Piper cubeba extracts are often attributed to the complex interplay between its many constituents. nih.govnih.gov While the synergistic effects of sesquiterpene-rich extracts have been hypothesized, specific studies isolating this compound and demonstrating its synergistic interactions with other co-occurring phytochemicals are not extensively documented. Further research is needed to elucidate the specific synergistic or antagonistic relationships between this compound and the other compounds found in Piper species.

Biosynthetic Pathways and Enzymology of Cubebene

General Sesquiterpene Biosynthesis from Farnesyl Diphosphate (B83284) (FPP)

Sesquiterpenes are a large class of C15 isoprenoid compounds derived from farnesyl diphosphate (FPP) wikipedia.orgmdpi.comscispace.comfrontiersin.orgrsc.org. FPP is a key intermediate in the mevalonate (B85504) (MVA) pathway, which primarily operates in the cytosol of plants and fungi scispace.comoup.com. The MVA pathway synthesizes isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of terpenoids mdpi.com. FPP is then formed by the head-to-tail condensation of two molecules of IPP and one molecule of DMAPP, catalyzed by farnesyl diphosphate synthase (FPPS) mdpi.com. Sesquiterpene synthases (STSs), also known as sesquiterpene cyclases (STCs), utilize FPP as a substrate to generate a diverse array of cyclic and acyclic sesquiterpene structures through a series of ionization, cyclization, and rearrangement steps, typically involving a metal cofactor like Mg²⁺ mdpi.comresearchgate.netpnas.orgresearchgate.net. These enzymes generally lack plastidial targeting sequences and are localized to the cytoplasm pnas.orgnih.gov.

Enzymatic Synthesis of Beta-Cubebene (B108704): Beta-Cubebene Synthase Activity

The enzymatic synthesis of beta-cubebene is catalyzed by specific sesquiterpene synthases. One such enzyme, a beta-cubebene synthase, has been characterized in Magnolia grandiflora uniprot.orgnih.govresearchgate.net.

A beta-cubebene synthase from Magnolia grandiflora, designated Mg25, has been functionally characterized nih.govresearchgate.net. This enzyme is capable of converting FPP into a mixture of sesquiterpene products, with beta-cubebene being a predominant product nih.gov. Analysis of the reaction products generated by recombinant Mg25 showed beta-cubebene accounting for a significant percentage of the total products nih.gov. In addition to beta-cubebene, Mg25 also produced other sesquiterpenes such as alpha-muurolene, delta-cadinol, delta-elemene, tau-muurolene, and beta-elemene (B162499) nih.gov. The enzyme demonstrated specificity for FPP as a substrate, showing negligible activity with geranyl diphosphate (GPP) and no activity with geranylgeranyl diphosphate (GGPP) nih.gov. This substrate specificity is consistent with its classification as a sesquiterpene synthase, which typically utilizes the C15 precursor FPP pnas.orgnih.gov.

Studies on the beta-cubebene synthase Mg25 have investigated optimized conditions for in vitro enzymatic activity uniprot.orgnih.gov. The mixture of reaction products was found to be pH dependent nih.gov. Maximal enzymatic activity for Mg25 was observed at pH 7.5 uniprot.orgnih.gov. At this optimal pH, the reaction products were dominated by beta-cubebene, alpha-muurolene, delta-cadinol, and tau-muurolene nih.gov. However, beta-cubebene production was only detected within a pH range of 6.5 to 8.5, and was absent at pH 5.5 nih.gov. The optimal temperature range for maximal activity of Mg25 was found to be between 24°C and 26°C uniprot.orgnih.gov. Kinetic analysis of Mg25 with FPP as the substrate determined an apparent Km value of 1.07 ± 0.22 μM and a Kcat value of 0.35 × 10⁻³ ± 0.02 s⁻¹ nih.gov.

Table 1: Optimized In Vitro Conditions for Magnolia grandiflora Beta-Cubebene Synthase (Mg25)

| Parameter | Optimal Value/Range | Notes | Source |

| Substrate | Farnesyl Diphosphate (FPP) | Negligible activity with GPP, no activity with GGPP | nih.gov |

| Optimal pH | 7.5 | Beta-cubebene detected between pH 6.5-8.5 | nih.gov |

| Optimal Temperature | 24-26 °C | Maximal activity observed | nih.gov |

| Km (FPP) | 1.07 ± 0.22 μM | Apparent Michaelis constant for FPP | nih.gov |

| Kcat (FPP) | 0.35 × 10⁻³ ± 0.02 s⁻¹ | Turnover number for FPP | nih.gov |

Proposed Mechanistic Steps in Vivo (e.g., from Germacrene D)

While FPP is the direct precursor, the biosynthesis of cubebene in vivo is proposed to involve intermediate compounds, with germacrene D being a key candidate cdnsciencepub.combeilstein-journals.orgbeilstein-journals.org. Germacrene D is a common monocyclic sesquiterpene that can undergo further cyclization and rearrangement reactions catalyzed by specific sesquiterpene synthases to yield more complex structures like this compound cdnsciencepub.combeilstein-journals.org.

Studies, particularly in Vitis vinifera (grapevine), have provided evidence supporting the biosynthesis of alpha-cubebene and beta-cubebene via (S)-(-)-germacrene D as an intermediate beilstein-journals.org. In vivo labeling experiments using stable isotopes have shown that these this compound isomers are formed through a pathway involving (S)-(-)-germacrene D, rather than the (R)-(+)-stereoisomer beilstein-journals.org. This suggests that the cyclization and subsequent steps are stereospecific, dictated by the active site of the relevant sesquiterpene synthase(s) beilstein-journals.org. The proposed mechanism involves the formation of the (S)-germacradienyl cation from FPP, which then cyclizes to form (S)-(-)-germacrene D beilstein-journals.org. Subsequent cyclization and rearrangement of (S)-(-)-germacrene D lead to the formation of the tricyclic this compound skeleton cdnsciencepub.combeilstein-journals.org. While the involvement of germacrene D is supported, the precise enzymatic steps and intermediates following germacrene D cyclization to this compound in vivo require further detailed elucidation cdnsciencepub.com.

Role of Fungal Sesquiterpene Synthases in this compound Production

Fungi, particularly Basidiomycetes, are known to produce a wide array of sesquiterpenoids, and specific fungal sesquiterpene synthases have been implicated in this compound biosynthesis researchgate.netmdpi.comresearchgate.netuni-hannover.de. Research on the basidiomycete Cerrena unicolor has identified sesquiterpene cyclases capable of producing beta-cubebene uni-hannover.de. One such enzyme, Cun3157 from Cerrena unicolor, was shown to produce beta-cubebene as the main product, along with other sesquiterpenes like germacrene D, gamma-amorphene, delta-cadinene, and epicubenol (B33960) as side products uni-hannover.de.

Another study focusing on fungal sesquiterpene synthases in Basidiomycetes highlighted ShSTS12 from Stereum hirsutum as an enzyme that can synthesize alpha-cubebene mdpi.com. These findings indicate that fungal enzymes contribute to the diversity of sesquiterpenes, including this compound isomers, found in nature researchgate.netmdpi.comuni-hannover.de. The characterization of these fungal synthases provides insights into the enzymatic machinery involved in this compound biosynthesis in different organisms.

Unconfirmed Biosynthesis Pathways Requiring Further Elucidation

Despite advancements in understanding this compound biosynthesis, certain aspects of the pathways remain unconfirmed and require further investigation cdnsciencepub.comresearchgate.net. While the involvement of germacrene D as an intermediate in the biosynthesis of this compound from FPP is strongly suggested by experimental evidence, the complete sequence of enzymatic transformations and reactive intermediates between germacrene D and the final this compound structures is not fully elucidated cdnsciencepub.com. Proposed mechanisms often involve complex carbocation rearrangements and cyclization steps, and the specific enzymes catalyzing each transformation are not always definitively identified cdnsciencepub.com. Additionally, the potential for alternative or parallel biosynthetic routes to this compound in different organisms cannot be entirely ruled out without comprehensive studies cdnsciencepub.comresearchgate.net. Further research employing techniques such as enzyme isolation and characterization, gene knockout or overexpression studies, and detailed in vivo labeling experiments are necessary to fully confirm and delineate all the enzymatic steps and intermediates involved in this compound biosynthesis.

Chemical Synthesis and Derivatization of Cubebene

Total Synthesis Approaches to Racemic Cubebenes

Early synthetic efforts towards cubebenes focused on the preparation of racemic mixtures. These approaches laid the groundwork for understanding the challenges associated with constructing the tricyclic cubebane core.

Early Synthetic Routes and Key Intermediates

Early total syntheses of racemic α- and β-cubebene were reported, providing access to these natural products cdnsciencepub.comcdnsciencepub.com. These routes often involved multi-step sequences to build the complex tricyclo[4.4.0.01,5]decane framework. Key intermediates in these syntheses included appropriately substituted cyclic or acyclic precursors that could be induced to undergo cyclization reactions to form the strained rings cdnsciencepub.comwikipedia.org. For instance, one approach involved starting from a mixture of (±)-menthone and (±)-isomenthone, which were converted through several steps into an olefinic diazoketone cdnsciencepub.com. This diazoketone served as a crucial intermediate for the subsequent key cyclization step cdnsciencepub.com.

Intramolecular Cyclization Strategies (e.g., Cupric Sulfate (B86663) Catalyzed Olefinic Diazoketone Cyclization)

A prominent strategy in the early racemic syntheses of cubebenes involved intramolecular cyclization reactions. Specifically, the cupric sulfate catalyzed intramolecular cyclization of olefinic diazoketones proved to be a high-yielding method for constructing the tricyclic system cdnsciencepub.comcdnsciencepub.comresearchgate.net. This reaction of an olefinic diazoketone produced a mixture of (±)-β-cubebene norketone and (±)-1,6-epi-β-cubebene norketone cdnsciencepub.comcdnsciencepub.com. This type of transformation utilizes a metal carbenoid generated from the diazo compound, which then undergoes intramolecular cyclopropanation with an olefinic double bond nih.gov. While effective, these cyclization reactions often yielded mixtures of isomeric products, necessitating separation at various stages of the synthesis sci-hub.se.

Stereochemical Assignments and Proof in Racemic Synthesis

In the context of racemic syntheses, establishing the relative stereochemistry of the synthesized products was critical. Spectroscopic methods, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, were employed to characterize the synthetic intermediates and final products cdnsciencepub.com. Chemical correlations with known compounds or derivatives were also utilized to confirm stereochemical assignments cdnsciencepub.com. For example, hydrogenation of a synthetic intermediate in the presence of a homogeneous catalyst provided a compound whose spectroscopic data and gas-liquid chromatography retention times matched those of a previously prepared racemic compound, thus providing unambiguous evidence for the stereochemistry of the synthetic intermediates cdnsciencepub.com. However, some early racemic syntheses provided limited information regarding the stereochemistry at certain positions, relying on evidence from studies on the naturally occurring compounds for full structural and stereochemical assignments cdnsciencepub.com.

Enantioselective Total Synthesis of Cubebene Stereoisomers

The desire to access specific enantiomers of this compound and related natural products has driven the development of enantioselective synthetic routes. These approaches aim to control the formation of stereocenters during the synthesis, leading to a single enantiomer or a highly enriched mixture.

Metal-Catalyzed Rearrangement Reactions (e.g., Platinum and Gold)

Metal-catalyzed rearrangement reactions have emerged as powerful tools for the enantioselective synthesis of complex molecular architectures, including this compound stereoisomers sci-hub.sempg.deacs.orgnih.gov. Late transition-metal salts, such as those of platinum (PtCl2) and gold (AuCl3), have been shown to catalyze the rearrangement of propargyl acetates, which can act as synthetic equivalents of α-diazoketones sci-hub.senih.gov. This strategy has been successfully applied in the total synthesis of (-)-α-cubebene and (-)-cubebol sci-hub.senih.gov. The mechanism often involves the coordination of the metal to the alkyne unit, followed by a cascade of rearrangements and cyclization to form the strained ring systems sci-hub.senih.govacs.org. Enantioselectivity in these reactions can be achieved through the use of chiral ligands in conjunction with the metal catalyst acs.org.

Iron-Catalyzed Cross-Coupling Methodologies

Iron-catalyzed cross-coupling reactions have emerged as a valuable tool in organic synthesis due to iron's abundance, low cost, and lower toxicity compared to other transition metals like palladium or platinum dergipark.org.trnih.gov. This methodology has been applied in the synthesis of complex molecules, including natural products like this compound rsc.orgmdpi.com.

One notable application of iron catalysis in this compound synthesis involves the methylation of a vinyl triflate precursor using methylmagnesium bromide in the presence of Fe(acac)₃. rsc.orgresearchgate.netccspublishing.org.cn. This reaction was reported by Fürstner and colleagues in 2006 as a late-stage step in the total synthesis of (-)-α-cubebene rsc.orgresearchgate.netccspublishing.org.cnresearchgate.net. The reaction, conducted in a mixture of THF and NMP, proceeded in high yield (90%) rsc.org. This highlights the utility of iron catalysis for the formation of carbon-carbon bonds in complex settings mdpi.com.

Stereochemical Control in Chiral Auxiliary-Mediated Synthesis

Stereochemical control is paramount in the synthesis of natural products like this compound, which exist as specific enantiomers wikipedia.org. Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to influence the stereochemical outcome of a reaction wikipedia.orgyork.ac.uksigmaaldrich.comnumberanalytics.com. They are attached to the substrate, direct the formation of new stereocenters, and are typically removed after the desired transformation, often being recovered for reuse wikipedia.orgyork.ac.uksigmaaldrich.comnumberanalytics.com.

While specific details on chiral auxiliary-mediated synthesis directly applied to the core this compound structure are less prominent in the provided search results, the general principles of this methodology are highly relevant to the broader field of asymmetric synthesis of complex molecules, including sesquiterpenoids. Chiral auxiliaries can induce high levels of diastereocontrol, and the resulting diastereomers can often be separated by conventional methods like chromatography or crystallization york.ac.uk. The sense of asymmetric induction can be determined through techniques such as X-ray crystallography york.ac.uk. This approach is crucial for synthesizing enantiomerically pure compounds, which is often necessary for biologically active molecules wikipedia.orgsigmaaldrich.com.

Chemical Transformations and Derivatives of this compound

This compound's unique structure makes it susceptible to various chemical transformations, leading to the formation of related sesquiterpenoids and other derivatives.

Isomerization Reactions (e.g., Vinylcyclopropane (B126155) Rearrangements to Cyclopentenes)

This compound contains a vinylcyclopropane system, which is known to undergo rearrangements, particularly the vinylcyclopropane-cyclopentene rearrangement cdnsciencepub.comorganicreactions.org. This isomerization involves the conversion of the strained three-membered ring and an adjacent double bond into a five-membered ring organicreactions.org.

Studies on α-cubebene have shown that its vinylcyclopropane system can isomerize to various dienes, including 1,3-conjugated and deconjugated systems researchgate.net. This rearrangement can be influenced by conditions such as thermal or microwave heating cdnsciencepub.comresearchgate.net. The vinylcyclopropane-cyclopentene rearrangement pathway has been proposed as a route for the isomerization of α-cubebene to isomeric forms researchgate.net. Metal catalysts, such as Ni(0), have also been shown to promote the vinylcyclopropane-cyclopentene rearrangement nih.gov.

Diels-Alder Condensation and Adduct Formation

The Diels-Alder reaction is a powerful cycloaddition reaction between a conjugated diene and a dienophile, forming a cyclohexene (B86901) ring ebsco.comsigmaaldrich.com. Although this compound itself is not a conjugated diene, rearrangements can generate diene structures that can participate in Diels-Alder reactions cdnsciencepub.comresearchgate.net.

Studies have shown that α-cubebene can undergo thermal and microwave-assisted Diels-Alder condensation cdnsciencepub.comresearchgate.netcdnsciencepub.com. This reaction serves as a chemical proof for the presence of isomeric diene structures originating from this compound cdnsciencepub.comresearchgate.net. Maleic anhydride (B1165640) has been used as a dienophile in Diels-Alder reactions with dienes derived from this compound researchgate.net. The stereochemistry of the resulting adducts can be established using techniques like 2D high-resolution NMR cdnsciencepub.comresearchgate.net.

Acid-Catalyzed Reactions (e.g., HCl Addition, Carbocation Pathways)

This compound's alkene and cyclopropane (B1198618) functionalities are reactive under acidic conditions, leading to various transformations, including additions and rearrangements via carbocation intermediates cdnsciencepub.comresearchgate.net.

The addition of HCl to α-cubebene has been investigated cdnsciencepub.comresearchgate.netcdnsciencepub.com. This reaction can lead to the formation of HCl adducts researchgate.net. The process likely involves the protonation of a double bond, generating a carbocation intermediate reddit.com. This carbocation can then undergo rearrangements or react with the chloride ion cdnsciencepub.comresearchgate.netreddit.com. The opening of the cyclopropane ring, potentially followed by rearrangement due to carbocation formation, can also occur under acidic conditions cdnsciencepub.com. Multiple HCl additions are possible, leading to products with more than one chlorine atom researchgate.net.

Derivatization to Related Sesquiterpenoids (e.g., Cubebol (B1253545), Epi-cubenol, Norketones)

This compound serves as a precursor for the synthesis of other related sesquiterpenoids, including cubebol, epi-cubenol, and norketones.

Cubebol is a sesquiterpene alcohol also found in Piper cubeba wikidata.orgontosight.aiwikipedia.org. It is structurally related to this compound, differing by the presence of a hydroxyl group . The conversion of this compound or related intermediates to cubebol has been achieved in synthetic schemes researchgate.net. For instance, norcubebone, a norketone derivative, has been converted to (-)-cubebol researchgate.net. Epi-cubenol is an epimer of cubenol, differing in the stereochemistry of the hydroxyl group nih.govuni.luthegoodscentscompany.com. Norketones, such as β-cubebene norketone and 1,6-epi-β-cubebene norketone, are important intermediates in the total synthesis of cubebenes cdnsciencepub.comcdnsciencepub.comubc.caresearchgate.net. These norketones can be obtained through reactions like the intramolecular cyclization of olefinic diazoketones cdnsciencepub.comcdnsciencepub.comresearchgate.net. The conversion of these norketones to this compound isomers has also been demonstrated cdnsciencepub.comubc.ca.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| α-Cubebene | 42608159 wikipedia.org, 6440248 ontosight.ai, 442359 uni.lu |

| β-Cubebene | 93081 wikipedia.orgnih.govuni.lu |

| Cubebol | 11276107 wikidata.orgwikipedia.orguni.lu |

| Epi-cubenol | 519857 nih.govuni.lu |

| Cubenol (general) | 11770062 uni.luthegoodscentscompany.comwikidata.org |

| Norcubebone | Not explicitly found in search results with a unique CID, but mentioned as an intermediate (e.g., 11) researchgate.net |

| β-Cubebene norketone | Not explicitly found in search results with a unique CID, but mentioned as an intermediate (e.g., 24) cdnsciencepub.comcdnsciencepub.comubc.caresearchgate.net |

| 1,6-epi-β-Cubebene norketone | Not explicitly found in search results with a unique CID, but mentioned as an intermediate (e.g., 25) cdnsciencepub.comcdnsciencepub.comresearchgate.net |

Data Table Example (Illustrative based on search findings):

While detailed quantitative data tables for specific reactions were not consistently available across all search results, the following is an illustrative example based on reported yields and conditions for the iron-catalyzed methylation:

| Reaction | Catalyst | Reagent | Solvent Mixture | Yield (%) | Reference |

| Methylation of Vinyl Triflate to α-Cubebene | Fe(acac)₃ | Methylmagnesium Bromide | THF/NMP | 90 | rsc.org |

Advanced Structural Elucidation Methodologies for Cubebene

Comprehensive Spectroscopic Techniques for Isomer Differentiation

Spectroscopic methods play a crucial role in distinguishing between cubebene isomers. The subtle differences in their structures, particularly the position of the double bond, lead to distinct spectroscopic signatures. While general spectroscopic techniques provide initial information, high-resolution and multidimensional methods are essential for unambiguous differentiation. Molecular rotational resonance (MRR) spectroscopy, for instance, is highlighted as an emerging tool capable of differentiating isomeric compounds, including regioisomers and stereoisomers, due to its high sensitivity to molecular structure and high spectral resolution. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of complex organic molecules like this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the connectivity and spatial arrangement of atoms. scielo.org.mxoxinst.com

Multinuclear and Multidimensional NMR (e.g., 2D High-Resolution NMR for Stereochemistry, NOESY)

Multinuclear and multidimensional NMR techniques are indispensable for assigning signals and determining the stereochemistry of this compound isomers. High-resolution 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are routinely applied. scielo.org.mxresearchgate.netredalyc.org

COSY experiments reveal correlations between coupled protons, helping to establish the connectivity of the carbon-hydrogen framework. scielo.org.mxredalyc.org

HSQC experiments correlate protons with the carbons to which they are directly attached, aiding in assigning ¹H and ¹³C signals. scielo.org.mxredalyc.org

NOESY experiments are particularly valuable for determining the relative stereochemistry by identifying protons that are spatially close to each other, even if they are not directly coupled. scielo.org.mxcdnsciencepub.comresearchgate.netresearchgate.netcam.ac.uk Analysis of NOESY spectra allows for the establishment of the relative configuration of asymmetric centers and the confirmation of the geometry of the molecule. scielo.org.mxcdnsciencepub.comresearchgate.netresearchgate.net For example, NOE experiments have been used to confirm the trans, trans configuration of the H-5, H-6, and H-7 proton system in α-cubebene. scielo.org.mx

Complete and Unambiguous NMR Characterization

Complete and unambiguous assignment of all proton and carbon signals in the NMR spectra is essential for confirming the proposed structure of this compound isomers. This is achieved through the combined analysis of 1D and various 2D NMR experiments. scielo.org.mxredalyc.org Detailed examination of chemical shifts, coupling constants, and cross-peaks in COSY, HSQC, HMBC, and NOESY/ROESY spectra allows for the full characterization of the molecule's structure and stereochemistry. scielo.org.mxredalyc.org Differences in NMR signals, particularly in the cyclopropane (B1198618) moiety and the vicinity of the double bond, are key to distinguishing between isomers like α-cubebene and 6-epi-α-cubebene. scielo.org.mx

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry provides information about the molecular weight and fragmentation patterns of this compound, which are valuable for identification and structural confirmation. Hyphenated techniques, coupling chromatography with mass spectrometry, are particularly powerful for analyzing complex mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles

GC-MS is a widely used technique for the analysis of volatile compounds, including terpenes like this compound, in plant extracts and essential oils. cdnsciencepub.comnih.govnih.govmdpi.combiomedpharmajournal.orgd-nb.info GC separates the volatile components based on their boiling points and interaction with the stationary phase, while the mass spectrometer detects the eluting compounds and provides their mass spectra. biomedpharmajournal.org The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak at m/z 204 (corresponding to the molecular formula C₁₅H₂₄) and characteristic fragmentation ions. scielo.org.mxnih.govfoodb.caorientjchem.org Comparison of the obtained mass spectra and retention times with those of authentic standards or spectral databases, such as the NIST WebBook, aids in the identification of this compound isomers in complex mixtures. biomedpharmajournal.orgnist.gov GC-MS analysis has been used to identify α-cubebene in various plant sources, including Juniperus phoenicea leaves and Canarium odontophyllum stem bark. nih.govbiomedpharmajournal.org It is also used to monitor the composition of volatile profiles and identify this compound as a marker compound in certain plant species. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) with MSn Capabilities

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like UPLC (Ultra-High Performance Liquid Chromatography) or GC, provides accurate mass measurements that can unequivocally determine the elemental composition of this compound and its fragments. researchgate.netmdpi.comnih.govmdpi.com This is particularly useful for confirming the molecular formula and differentiating compounds with similar nominal masses. HRMS offers exceptionally high resolution and a high degree of structural confirmation. researchgate.net

MSn capabilities (tandem mass spectrometry) involve the fragmentation of selected ions and the analysis of the resulting fragment ions. This provides detailed information about the fragmentation pathways and helps in piecing together the structure of the molecule. wikipedia.orglibretexts.orglibretexts.org While general fragmentation patterns for different functional groups are known, the specific fragmentation of this compound under HRMS conditions with MSn can provide unique fingerprints for its identification and structural characterization. orientjchem.orgslideshare.net Although the provided search results mention HRMS analysis in the context of this compound in complex mixtures and for identifying non-volatile compounds, detailed MSn fragmentation data specifically for this compound isomers was not extensively provided. However, the principle of using fragmentation patterns to determine structural information is well-established in mass spectrometry. wikipedia.orglibretexts.orglibretexts.org

The combination of accurate mass measurements from HRMS and the detailed fragmentation information from MSn experiments provides powerful evidence for the structural elucidation and confirmation of this compound and its potential derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely used in the analysis and structural elucidation of various compounds, including sesquiterpenes like this compound. LC-MS combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. uni-muenster.depioneerpublisher.com

In LC-MS, a sample containing this compound is first separated into its individual components as it passes through a liquid chromatography column. Different compounds elute from the column at different times based on their interactions with the stationary phase and the mobile phase. The separated components then enter a mass spectrometer.

The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight of the compound. pioneerpublisher.com Tandem mass spectrometry (MS/MS or MSn) can be employed to further fragment the ions, generating a spectrum of fragment ions. uni-muenster.depioneerpublisher.comthermofisher.com The fragmentation pattern is characteristic of the compound's structure and can provide crucial information about its substructures and connectivity. Analyzing these fragmentation patterns helps in piecing together the molecule's structure. High-resolution mass spectrometry can provide accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. uni-muenster.de

LC-MS/MS data can be used for dereplication (identifying known compounds) and structural annotation (proposing structures for unknown compounds). nih.gov Abundance information from LC-MS data can also be used to correlate compounds with biological activities, guiding isolation and purification for further structural studies like NMR. nih.gov

Predicted collision cross-section (CCS) values, which relate to a molecule's size and shape, can also be calculated and used in conjunction with LC-MS data to aid in identification and structural analysis. For β-cubebene (CID 93081), predicted CCS values for various adducts have been reported. uni.lu Similarly, for α-cubebene (CID 442359), predicted CCS values are available. uni.lu

Here is a table summarizing predicted collision cross-section data for this compound adducts:

| Adduct | m/z | Predicted CCS (Ų) (β-Cubebene) uni.lu | Predicted CCS (Ų) (α-Cubebene) uni.lu |

| [M+H]⁺ | 205.19508 | 148.4 | 147.7 |

| [M+Na]⁺ | 227.17702 | 160.3 | 160.5 |

| [M+NH₄]⁺ | 222.22162 | 160.5 | 160.2 |

| [M+K]⁺ | 243.15096 | 154.5 | 154.6 |

| [M-H]⁻ | 203.18052 | 158.3 | 158.0 |

| [M+Na-2H]⁻ | 225.16247 | 154.8 | 155.1 |

| [M]⁺ | 204.18725 | 154.2 | 153.8 |

| [M]⁻ | 204.18835 | 154.2 | 153.8 |

Chemical Degradation and Spectroscopic Correlation for Structural Confirmation

Chemical degradation, coupled with spectroscopic analysis, has historically played a significant role in the structural elucidation and confirmation of complex natural products like this compound. This approach involves breaking down the molecule into smaller, more manageable fragments using specific chemical reactions. The structures of these fragments are then determined using spectroscopic methods, and this information is used to infer the structure of the original molecule.

For this compound, degradation studies were crucial in establishing its tricyclic skeleton and the position of functional groups. For instance, ozonolysis, a chemical reaction that cleaves carbon-carbon double bonds, has been used in the degradation of β-cubebene. iucr.org Ozonolysis of β-cubebene yields norcubebanone. iucr.org The crystal structure analysis of norcubebanone, a conjugated cyclopropyl (B3062369) ketone, was performed using X-ray diffraction. iucr.org This analysis provided precise molecular geometry and confirmed the structural relationships between norcubebanone and β-cubebene, demonstrating that no rearrangement occurred during the ozonolysis. iucr.org

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, are essential for characterizing the degradation products and correlating their structures to the parent compound. researchgate.netd-nb.info

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the functional groups present in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H-NMR and ¹³C-NMR spectra of this compound and its degradation products, researchers can determine the connectivity of atoms and the types of protons and carbons in the molecule. researchgate.net

IR spectroscopy provides information about the functional groups present based on characteristic vibrational frequencies. For example, the presence of a carbonyl group in norcubebanone can be confirmed by its characteristic absorption band in the IR spectrum. iucr.org

UV-Vis spectroscopy can provide insights into the electronic transitions within the molecule, particularly the presence and environment of double bonds or conjugated systems. copernicus.orgresearchgate.net Studies have investigated the UV absorption spectra of sesquiterpenes, including this compound, and correlated experimental data with theoretical calculations to understand their electronic structures. copernicus.orgresearchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data to validate proposed structures. researchgate.netmdpi.com By calculating theoretical NMR chemical shifts or vibrational frequencies and comparing them to experimental values, researchers can confirm the accuracy of a structural assignment. researchgate.net A strong correlation between experimental and theoretical spectroscopic data provides robust evidence for the molecular structure. researchgate.net

The combination of controlled chemical degradation to break down the complex this compound structure into simpler fragments and the detailed analysis of these fragments using various spectroscopic techniques allows for the comprehensive structural elucidation and confirmation of this compound and its isomers.

Mechanistic Investigations of in Vitro Biological Activities of Cubebene

Antioxidant Activity Mechanisms

The antioxidant potential of cubebene and this compound-rich essential oils has been evaluated through various in vitro assays and in silico modeling, providing insights into its mechanisms of action against oxidative stress.

Free Radical Scavenging Potential (e.g., DPPH, ABTS assays)

Table 1: Free Radical Scavenging Activity of this compound-Containing Essential Oils

| Source of Essential Oil | This compound Content (%) | Assay | IC50 (μg/mL) |

| Melissa officinalis subsp. officinalis | 27.66 (beta-cubebene) | ABTS | 1.225 ± 0.011 |

| Melissa officinalis subsp. officinalis | 27.66 (beta-cubebene) | DPPH | 14.015 ± 0.027 |

| Scutia buxifolia | 17.26 (beta-cubebene) | DPPH | 15.03 ± 0.11 |

Modulation of Reactive Oxygen Species (ROS) Production

While direct studies specifically detailing this compound's isolated effect on the modulation of Reactive Oxygen Species (ROS) production in vitro are limited in the provided search results, the general understanding of antioxidants suggests a link. Compounds with free radical scavenging abilities, as demonstrated by DPPH and ABTS assays, often contribute to the reduction of ROS levels within biological systems. mdpi.comresearchgate.net ROS are highly reactive molecules that can cause oxidative damage to cellular components. Antioxidants can modulate ROS production or enhance the activity of endogenous antioxidant enzymes, thereby maintaining cellular redox homeostasis. mdpi.comfrontiersin.org Further research is needed to specifically elucidate how this compound itself directly modulates ROS production in various in vitro models.

In Silico Molecular Docking for Prediction of Enzyme/Target Interactions

In silico molecular docking studies have been employed to predict the potential interactions of compounds, including those found in essential oils containing this compound, with enzymes involved in oxidative stress pathways. For instance, molecular docking analysis of Melissa officinalis essential oil components, including beta-cubebene (B108704), suggested that they could exert in vitro antioxidant activity through the inhibition of xanthine (B1682287) oxidoreductase. mdpi.com Another study explored the interaction of alpha-cubebene with enzymes like tyrosinase, elastase, and collagenase through molecular docking, indicating potential inhibitory effects. researchgate.net These computational approaches provide valuable predictions about the potential protein targets and binding modes of this compound, offering a theoretical basis for its observed antioxidant activities and guiding future experimental investigations. researchgate.netnih.govorientjchem.org

Antimicrobial Activity Mechanisms

This compound has also shown promise as an antimicrobial agent, with in vitro studies investigating its effects against various bacterial and fungal strains. The mechanisms underlying these activities are being explored.

Antibacterial Effects Against Specific Bacterial Strains (in vitro) (e.g., Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Salmonella Typhi, Micrococcus sp.)

Essential oils containing this compound have demonstrated in vitro antibacterial activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative strains. For example, the essential oil of Ziziphora tenuior, which contained beta-cubebene, showed antimicrobial activities against Escherichia coli, Klebsiella pneumoniae, Salmonella Typhi, and Staphylococcus aureus. cabidigitallibrary.org Notably, the essential oil from in vitro cultured Z. tenuior, which contained beta-cubebene, exhibited a larger inhibition zone against Staphylococcus aureus compared to essential oil from wild or acclimatized plants. cabidigitallibrary.org Scutia buxifolia essential oil, containing beta-cubebene, also showed moderate activity against Staphylococcus aureus, Micrococcus sp., and Escherichia coli. scielo.br While these studies highlight the antibacterial potential of this compound-containing oils, further research is needed to isolate the specific effects and mechanisms of action of this compound against these individual bacterial strains. The mechanisms of action of essential oils against bacteria can involve disruption of the cell membrane, inhibition of enzymes, and other cellular processes. doi.orgconicet.gov.ar

Table 2: In Vitro Antibacterial Activity of this compound-Containing Essential Oils

| Source of Essential Oil | This compound Component | Tested Bacterial Strains | Observed Activity (e.g., Inhibition Zone, MIC) |

| Ziziphora tenuior (in vitro) | beta-cubebene | Escherichia coli, Klebsiella pneumoniae, Salmonella Typhi, Staphylococcus aureus | Inhibition zones ranging from 8 to 42 mm; MIC values from 0.25 to 2 µg/mL |

| Scutia buxifolia | beta-cubebene | Staphylococcus aureus, Micrococcus sp., Escherichia coli | Moderate activity (MIC = 500 μg/mL for S. aureus and Micrococcus sp., 250 μg/mL for E. coli) |

Antifungal Effects (in vitro)

In addition to antibacterial activity, this compound-containing essential oils have also exhibited in vitro antifungal effects. Essential oil from Murraya paniculata leaves, with beta-cubebene as a main constituent, showed antifungal activity against Sclerotinia sclerotiorum, inhibiting mycelial growth. scielo.br Essential oils of Ocimum basilicum containing beta-cubebene have also demonstrated significant antifungal activity against some plant pathogenic fungi. nih.govcapes.gov.br Another study on Ocimum basilicum essential oil, containing alpha-cubebene, showed significant antifungal activity against Aspergillus flavus, inhibiting both mycelial growth and aflatoxin B1 production. researchgate.net These findings suggest that this compound may contribute to the antifungal properties of these essential oils, although the precise mechanisms of action against various fungi require further investigation.

Table 3: In Vitro Antifungal Activity of this compound-Containing Essential Oils

| Source of Essential Oil | This compound Component | Tested Fungal Strains | Observed Activity (e.g., Inhibition of Mycelial Growth) |

| Murraya paniculata | beta-cubebene | Sclerotinia sclerotiorum | Inhibited mycelial growth |

| Ocimum basilicum var. pilosum | beta-cubebene | Plant pathogenic fungi | Significant antifungal activity |

| Ocimum basilicum | alpha-cubebene | Aspergillus flavus | Inhibited mycelial growth and aflatoxin B1 production |

Anti-inflammatory Activity Mechanisms (in vitro)

Research indicates that this compound and its derivatives may exhibit anti-inflammatory properties through various in vitro mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory mediators. ontosight.ai Specifically, studies have explored the effect of this compound on lipoxygenase activity.

Essential oil from Piper miniatum, containing α-cubebene as a major component (10.4%), demonstrated significant inhibition in a lipoxygenase inhibitory assay with an inhibition rate of 76.0% at a concentration of 100 µg/mL. researchgate.net Another study evaluating the essential oil of Isolona dewevrei leaves, which also contains sesquiterpenes, reported lipoxygenase inhibition with an IC50 value of 0.020 ± 0.005 mg/mL, suggesting potential anti-inflammatory activity. mdpi.com While these studies highlight the potential of oils containing this compound, the specific contribution and mechanism of action of this compound itself on lipoxygenase require further focused investigation.

Beyond enzyme inhibition, α-iso-cubebene, a related compound, has been shown to attenuate the activities of adhesion molecules in TNF-alpha-stimulated human umbilical vein endothelial cells (HUVECs). nih.gov This was achieved by inhibiting intracellular reactive oxygen species (ROS) production and the activation of redox-sensitive NF-kappaB transcription factor, as well as suppressing the expression of vascular cell adhesion molecule-1 (VCAM-1) and E-selectin. nih.gov

Anticancer Activity Mechanisms (in vitro)

In vitro studies have also explored the potential anticancer activities of this compound, examining its effects on various tumor cell lines and its potential for regulating key enzymes involved in cancer progression.

Effects on Tumor Cell Lines (in vitro)

Studies investigating the effects of this compound-containing extracts or essential oils on cancer cell lines have shown promising results. A study on the cytotoxic effect of Piper cubeba crude extract on breast cancer cell lines (MCF-7, MDA-MB-468, and MDA-MB 231) found that a fraction (Fraction CE), identified as long chain hydrocarbons, exhibited strong activity against these cell lines with low IC50 values. nih.gov For instance, Fraction CE showed an IC50 value of 2.69 ± 0.09 µg/mL against MCF-7 cells. nih.gov This fraction also demonstrated lower cytotoxicity against normal fibroblast L929 cells (IC50 of 4.17 ± 0.77 µg/mL). nih.gov While this study focused on a fraction rather than isolated this compound, it suggests the presence of cytotoxic compounds in Piper cubeba.

Essential oils containing α-cubebene have also been evaluated for their cytotoxic effects on cancer cell lines. Frankincense oil, which contains α-cubebene, demonstrated in vitro anticancer activity against breast cancer (MDA-MB-231) and lung cancer (A549, H1299) cell lines. frontiersin.orgresearchgate.net Nanoemulsions of frankincense oil showed enhanced anticancer activity compared to the free oil against resistant breast cancer MDA-MB-231-TR cells, with IC50 values of 13.2 µg/mL and 22.5 µg/mL, respectively. frontiersin.orgresearchgate.net This enhanced activity was associated with improved cancer cell internalization, disrupted mitochondrial membrane potential, and increased ROS generation. frontiersin.orgresearchgate.net

Potential for Regulating Key Enzymes

Phytochemicals, including terpenes like this compound, can influence cancer progression by modulating the activity of key enzymes involved in various cellular pathways. mdpi.com While direct studies specifically detailing this compound's regulation of individual key enzymes in cancer in vitro are limited in the provided context, related research on other phytochemicals and components found alongside this compound offers insights into potential mechanisms.

For example, boswellic acids, found in frankincense oil which also contains α-cubebene, are known to inhibit enzymes like 5-lipoxygenase, implicated in tumor growth and metastasis. nih.gov They also suppress key signaling pathways such as NF-κB, STAT3, and PI3K/AKT, which are critical for cancer cell survival and proliferation. nih.gov Additionally, they can induce apoptosis by modulating pro-apoptotic and anti-apoptotic proteins. nih.gov

In silico studies have also explored the potential of compounds, including α-cubebene, to act as inhibitors against enzymes involved in intracellular antioxidant mechanisms or ROS generation, such as lipoxygenase, CYP2C9, NADPH-oxidase, xanthine oxidase, and type II—NADH dehydrogenase. mdpi.com An in silico study on the essential oil of Cymbopogon citratus suggested that constituent molecules, including caryophyllene (B1175711) oxide and β-caryophyllene (often found with this compound), have considerable binding potential with certain receptors, indicating potential enzymatic interactions. biorxiv.org

These findings suggest that this compound, potentially in synergy with other compounds present in natural extracts, may exert anticancer effects by influencing enzymatic activities and signaling pathways crucial for cancer cell survival, proliferation, and apoptosis.

Emerging Research Areas and Future Perspectives

Chemoenzymatic Synthesis Strategies for Enhanced Stereoselectivity

The synthesis of complex natural products with defined stereochemistry remains a significant challenge in organic chemistry. Chemoenzymatic synthesis, which combines the versatility of chemical reactions with the high regio- and stereoselectivity of enzymatic transformations, offers a powerful approach to overcome these challenges nih.govchemrxiv.org. This strategy is particularly relevant for molecules like cubebene, which possess multiple chiral centers.

While specific studies on the chemoenzymatic synthesis of this compound were not detailed in the search results, research in this area for other complex molecules and natural products highlights the potential. Chemoenzymatic methods can involve applying chemical synthesis before enzymatic steps or vice versa nih.gov. Enzymes, such as glycosyltransferases, glycosidases, and lipases, can catalyze reactions with high efficiency and selectivity, often under mild conditions and without the need for extensive protecting groups nih.govchemrxiv.org. Recent progress in the stereodivergent chemoenzymatic synthesis of natural products demonstrates the ability to access specific isomers, which is critical for biologically active molecules nih.gov. The development of enzyme libraries and methods for identifying biocatalysts with complementary selectivity are key to advancing this field chemrxiv.orgnih.gov. Applying these strategies to this compound could lead to more efficient and stereoselective synthetic routes compared to purely chemical methods.

Exploration of Novel Natural Sources and Rare Chemotypes

This compound is known to occur in various plant species, with Piper cubeba being a primary source wikipedia.orgsmolecule.com. However, ongoing research is identifying novel natural sources and rare chemotypes that contain this compound, contributing to a broader understanding of its natural distribution and potential variations in biological activity.

Studies have detected alpha-cubebene in the oleoresin of several Pinus species (Pinus elliottii, Pinus pinaster, Pinus tropicalis) and in Vitis vinifera fruit wikipedia.org. Beta-cubebene (B108704) has been identified as a main constituent in the essential oil of Melissa officinalis subsp. officinalis and subsp. altissima, with concentrations reaching up to 27.66% and 39%, respectively mdpi.com. Dalea strobilacea essential oil has also been found to contain both alpha- and beta-cubebene, albeit in minor amounts (0.2% alpha-cubebene, 0.1% beta-cubebene) redalyc.org. Recent research on Lantana species, specifically Lantana radula and L. canescens, identified beta-cubebene as a principal component, with concentrations of 31.0% and 10.1%, respectively researchgate.net. Alpha-cubebene has also been noted as a component in certain Cinnamomum essential oils mdpi.com.

Variations in the chemical composition and chemotype patterns of essential oils from wild thyme (Thymus) species have also revealed the presence of beta-cubebene as a frequent sesquiterpene partner in certain chemotypes, with concentrations ranging from 13.80% to 23.40% in Thymus praecox mdpi.com. These differences in composition can be influenced by factors such as extraction methods, detection techniques, geographic distribution, and genetic chemotypes mdpi.comnih.gov. Exploring these novel sources and rare chemotypes is crucial for discovering potential new applications and understanding the ecological role of this compound.

Here is a table summarizing some natural sources and the reported percentage of this compound isomers:

| Source | This compound Isomer | Approximate Concentration (%) | Reference |

| Piper cubeba | Alpha-cubebene | 4.1 (essential oil) | nih.gov |

| Piper cubeba | Alpha-cubebene | 3.5 (oleoresin) | nih.gov |

| Piper cubeba | Alpha-cubebene | 2.07 (ethanolic extract) | nih.gov |

| Melissa officinalis subsp. officinalis | Beta-cubebene | 27.66 | mdpi.com |

| Melissa officinalis subsp. altissima | Beta-cubebene | 39 | mdpi.com |

| Dalea strobilacea | Alpha-cubebene | 0.2 | redalyc.org |

| Dalea strobilacea | Beta-cubebene | 0.1 | redalyc.org |

| Lantana radula | Beta-cubebene | 31.0 | researchgate.net |

| Lantana canescens | Beta-cubebene | 10.1 | researchgate.net |

| Thymus praecox | Beta-cubebene | 13.80 - 23.40 | mdpi.com |

Advanced Mechanistic Studies of Biological Activities at the Molecular Level

This compound isomers have demonstrated various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties smolecule.comnih.govontosight.ai. Advanced mechanistic studies are crucial to understand how these compounds exert their effects at the molecular level.

Beta-cubebene has shown significant antioxidant capabilities by scavenging free radicals and inhibiting lipid peroxidation smolecule.com. Molecular docking studies suggest that beta-cubebene may interact with specific protein targets involved in oxidative stress responses, potentially enhancing its antioxidant effects smolecule.com. Alpha-cubebene has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory enzymes and cytokines ontosight.ai.

Research on alpha-iso-cubebene, a related compound, has provided insights into its therapeutic benefits against polymicrobial sepsis. Its mechanism involves reducing viable bacteria in peritoneal fluid through increased phagocytic activity and hydrogen peroxide production. Alpha-iso-cubebene also attenuated lung inflammation and immune cell apoptosis and inhibited the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 researchgate.net. These findings suggest potential molecular targets and pathways influenced by this compound-type sesquiterpenes. Further in-depth studies using techniques like protein binding assays, enzyme activity measurements, and cell signaling analysis are needed to fully elucidate the molecular mechanisms underlying this compound's biological activities.

Development of this compound-Based Scaffolds for Chemical Biology Applications

The unique tricyclic structure of this compound presents an interesting scaffold for the development of novel compounds with potential applications in chemical biology. Chemical biology often utilizes small molecules and modified natural products to probe biological processes and develop new therapeutic agents cusat.ac.inchimia.ch.

While direct information on the development of this compound-based scaffolds was not extensively detailed, the broader field of chemical biology utilizes natural product derivatives and synthetic molecules as scaffolds to interact with biological targets cusat.ac.inchimia.ch. The concept of "scaffold hopping," which involves altering the ring system of a molecule while retaining its biological activity, is a relevant strategy in drug discovery and chemical biology chimia.ch. This compound's distinct structure could serve as a starting point for designing libraries of compounds with modified functional groups or altered ring systems to investigate their interactions with various proteins or pathways. Genetically encodable protein or nucleic acid scaffolds are also used to spatially organize enzymes and enhance their function, highlighting the diverse applications of scaffolding in chemical biology mdpi.comfrontiersin.orgprismbiolab.com. Future research could focus on synthesizing this compound analogs or incorporating the this compound core into larger molecular structures to create novel probes or inhibitors for specific biological targets.

Integration of Computational Chemistry and Machine Learning for Predictive Modeling of Reactivity and Bioactivity

Computational chemistry and machine learning are increasingly valuable tools in predicting the properties, reactivity, and bioactivity of chemical compounds, including natural products like this compound mdpi-res.comnih.govchemrxiv.orgplos.org. These approaches can complement experimental studies and accelerate the discovery process.

Molecular docking studies have been employed to predict the interaction of beta-cubebene with protein targets involved in oxidative stress smolecule.commdpi.comresearchgate.net. These studies provide insights into potential binding sites and interaction energies. Machine learning models are being developed to predict bioactivity based on structural features and similarity to compounds with known activity chemrxiv.orgplos.org. Integrating various similarity metrics, such as fingerprints and physicochemical descriptors, can improve the accuracy of these predictions plos.org.

Furthermore, computational methods, including quantum mechanical calculations and machine learning, are used to predict chemical reactivity nih.gov. This is particularly useful for understanding how this compound might react under different conditions or interact covalently with biological molecules. While the search results did not provide specific examples of extensive machine learning or quantum chemistry studies focused solely on this compound, the general applicability of these techniques to predicting the reactivity and bioactivity of small molecules suggests their potential for future this compound research. These methods can help prioritize experimental studies, design new this compound derivatives with desired properties, and gain a deeper understanding of its behavior in biological systems.

Advanced Analytical Techniques for Trace Analysis and Metabolomics of this compound

Accurate identification and quantification of this compound in complex biological and environmental matrices require advanced analytical techniques. Metabolomics, the comprehensive study of metabolites within a biological system, relies heavily on sophisticated analytical platforms for the detection and analysis of compounds, including trace metabolites sigmaaldrich.comcreative-proteomics.com.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used in metabolomics for their ability to separate and identify a wide range of metabolites creative-proteomics.comresearchgate.netcreative-proteomics.comnih.gov. GC-MS has been used to detect alpha-cubebene in plant extracts researchgate.netnih.gov. LC-MS is particularly useful for analyzing complex mixtures and can provide information on molecular weight, structure, and fragmentation patterns creative-proteomics.com. High-resolution mass spectrometry and advanced data analysis techniques are employed in untargeted metabolomics to profile all detected metabolites, including those present at low concentrations creative-proteomics.com.

Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable in metabolomics for identifying and quantifying metabolites and studying metabolic fluxes sigmaaldrich.comcreative-proteomics.comnih.gov. Integrating data from multiple analytical platforms can provide a more comprehensive understanding of the metabolome nih.gov. These advanced analytical techniques are essential for the trace analysis of this compound in various samples, studying its metabolic fate in biological systems, and identifying potential biomarkers related to its presence or activity. LC-MS imaging, for instance, allows for the spatial visualization of metabolites within tissues, which could be applied to study the distribution of this compound in plants or biological tissues creative-proteomics.com.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Cubebene isomers in plant extracts?

this compound isomers (e.g., α- and β-cubebene) require advanced chromatographic and spectroscopic methods for differentiation. Gas chromatography-mass spectrometry (GC-MS) coupled with stable isotope dilution (e.g., d3-MVL labeling) enables precise quantification, as demonstrated in grape exocarp studies . Nuclear magnetic resonance (NMR) spectroscopy further resolves stereochemical configurations by analyzing fragmentation patterns (e.g., m/z = 161 for isopropyl group elimination in α-cubebene) .

Q. How should researchers design in vivo experiments to trace this compound biosynthesis in plant tissues?

- Step 1: Administer isotopically labeled precursors (e.g., d3-mevalonolactone) to plant tissues.

- Step 2: Monitor incorporation using GC-MS to track labeled intermediates (e.g., germacrene D derivatives).

- Step 3: Validate pathways via comparative analysis of labeled vs. unlabeled product ratios. This approach confirms biosynthetic routes, though enzyme characterization (e.g., terpene synthases) remains pending .

Q. What statistical methods ensure reproducibility in this compound quantification across experimental replicates?

Use multivariate analysis (ANOVA) to account for variability in biological samples. Pair with calibration curves from isotope-labeled standards to normalize extraction efficiency and instrument response .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed biosynthetic pathways for this compound?

Conflicting pathway hypotheses (e.g., 1,3-hydride shifts vs. alternative cyclization mechanisms) require:

- Comparative isotopic labeling: Use d2-DOX or d8-germacrene D to trace hydrogen migration patterns .

- Enzyme assays: Purify candidate terpene synthases and test activity in vitro.

- Computational modeling: Predict energetically favorable cyclization routes using molecular dynamics simulations. Discrepancies in labeling outcomes (e.g., m/z = 204 vs. unexpected fragments) highlight gaps requiring enzyme cloning and functional validation .

Q. What methodologies address the stereochemical complexity of this compound derivatives in synthetic studies?

- Chiral chromatography: Employ enantioselective columns (e.g., β-cyclodextrin phases) to separate α- and β-cubebene.

- X-ray crystallography: Resolve absolute configurations of synthesized analogs.

- Biosynthetic mimicry: Replicate plant-based cyclization conditions (e.g., pH, cofactors) in vitro to control stereoselectivity .

Q. How can in silico models improve the prediction of this compound’s bioactivity?

- Molecular docking: Screen this compound against protein targets (e.g., antimicrobial enzymes) using software like AutoDock.

- QSAR analysis: Corlate structural features (e.g., double-bond positions) with observed bioactivity using regression models.

- Validation: Cross-reference predictions with empirical bioassay data to refine algorithms .

Data Integrity and Reproducibility

Q. What protocols minimize artifacts in this compound extraction and analysis?

Q. How should researchers document this compound studies for reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental section: Detail extraction protocols, instrument parameters (e.g., GC temperature gradients), and purity criteria.

- Supporting information: Provide raw spectra, NMR assignments, and statistical datasets.

- Ethics: Disclose funding sources and conflicts of interest .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.